(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound “(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex acrylamide derivative featuring a pyrazole core substituted with a methyl group and a pyrazine ring, linked via a methylene bridge to an acrylamide moiety bearing a thiophen-2-yl group. Its synthesis likely involves cycloaddition or condensation reactions typical of pyrazole and thiophene derivatives, as described in analogous synthetic pathways for related compounds .
Properties
IUPAC Name |
(E)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-21-12(9-14(20-21)15-11-17-6-7-18-15)10-19-16(22)5-4-13-3-2-8-23-13/h2-9,11H,10H2,1H3,(H,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKXARILSPYOAU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with significant potential in medicinal chemistry due to its structural complexity and the presence of various pharmacologically relevant functional groups. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 333.4 g/mol. Its structure includes:
- A pyrazole ring
- A pyrazine moiety
- An acrylamide functional group
These features suggest that the compound may interact with various biological targets, making it a candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole and pyrazine intermediates .
- Coupling reactions with thiophene derivatives under controlled conditions to ensure high yield and purity.
Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, pyrazole derivatives have been reported to show activity against various bacterial strains, including E. coli and S. aureus. In one study, compounds derived from pyrazole demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM .
While specific mechanisms for this compound remain largely unexplored, it is hypothesized that the compound may interact with key biological targets such as enzymes or receptors involved in critical metabolic pathways. Similar compounds have shown to inhibit enzymes or modulate receptor activity, suggesting a potential pathway for this compound's biological effects .
Table 1: Biological Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 6a | M. tuberculosis | 1.35 | Antitubercular |
| Compound 6e | M. tuberculosis | 40.32 | Antitubercular |
| Compound 11 | E. coli | N/A | Antimicrobial |
| Compound 4b | Bacterial strains | N/A | Antimicrobial |
This table summarizes data on related compounds showcasing their biological activities, which may provide insights into the potential efficacy of this compound.
Computational Studies
Computational docking studies suggest that the structural features of this compound could facilitate interactions with protein targets critical for its pharmacological profile . These studies are essential for predicting how modifications to the compound's structure might enhance its biological activity.
Scientific Research Applications
The compound (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications, supported by comprehensive data and documented case studies.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 325.4 g/mol. The compound's structure features a combination of pyrazole and thiophene rings, which are known for their diverse biological activities.
Anticancer Activity
One of the most promising applications of this compound is in cancer research. Studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Pyrazole Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry highlighted several pyrazole derivatives that demonstrated potent activity against various cancer cell lines. The incorporation of thiophene moieties was found to enhance the anticancer efficacy, suggesting a synergistic effect that could be explored further with this compound .
Antimicrobial Properties
Another significant area of research involves the antimicrobial properties of pyrazole derivatives. The compound has shown potential against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
Research conducted on similar pyrazole compounds revealed that modifications to the structure could enhance antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring in this compound may contribute to its effectiveness .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is also noteworthy. These compounds can inhibit specific pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
A study demonstrated that certain pyrazole derivatives reduced the production of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses, warranting further investigation .
Summary of Applications
Comparison with Similar Compounds
Key Differences in Substituents and Reactivity
- Pyrazine vs. Phenyl/Pyridine Substituents : The target compound’s pyrazine ring (a diazine) introduces two nitrogen atoms, enhancing hydrogen-bonding capability compared to phenyl or pyridine groups in analogues like compound 5112 or furan-containing derivatives . This may improve solubility and target affinity in biological systems.
- Thiophene vs.
- Cyano vs. Acrylamide Groups: Cyano-substituted acrylamides (e.g., compound 3 ) exhibit stronger electrophilicity, favoring nucleophilic attack in covalent inhibitor mechanisms, whereas the target compound’s unmodified acrylamide may prioritize non-covalent interactions.
Research Findings and Data
Table 2: Hypothetical Comparative Data (Based on Analogues)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
